molecular formula C12H10N2O6 B1448026 5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione CAS No. 4722-91-2

5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione

Cat. No.: B1448026
CAS No.: 4722-91-2
M. Wt: 278.22 g/mol
InChI Key: TYGJCPGRNJTBFD-UHFFFAOYSA-N
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Description

“5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione” is a chemical compound with the molecular formula C12H10N2O6 . Its molecular weight is 278.22 .

Physical and Chemical Properties The predicted density of this compound is 1.58±0.1 g/cm3 . The predicted pKa value is 7.23±0.20 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Spiro Oxazolidinediones : Spiro oxazolidinediones, including variants similar to 5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione, have been synthesized and studied for their structural properties. Such compounds are of interest in heterocyclic chemistry due to their novel structural features (Wrobel & Dietrich, 1994).

  • NMR Study of Spiroindolinonaphthoxazine Derivatives : Research has been conducted on the synthesis and NMR spectral analysis of spiroindolinonaphthoxazine derivatives, which are structurally related to the compound . These studies help in understanding the molecular structure and behavior of such compounds (Kakishita et al., 1992).

Biological Activity and Applications

  • Cytostatic Activities of Spirocyclic-Oxindole Derivatives : Novel spirocyclic-oxindole compounds, similar to the compound of interest, have been synthesized and assessed for their cytostatic activities. This includes potential therapeutic applications in targeting cancer cells (Yong et al., 2007).

  • Potential p53 Activity Modulators : Certain spirooxindole derivatives, structurally related to this compound, have been identified as potential modulators of p53 activity. These compounds show promise in inhibiting the growth of tumor cells, suggesting potential applications in cancer treatment (Gomez-Monterrey et al., 2010).

Green Chemistry and Sustainable Synthesis

  • Green Chemical Synthesis of Spiroheterocycles : Structurally diverse spiroheterocycles with fused heterosystems, including those related to the compound , have been synthesized using environmentally benign methods. This approach aligns with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (Arya & Kumar, 2011).

Novel Synthesis Methods and Chemical Properties

  • New Synthesis Methods : Innovative methods have been developed for synthesizing a range of compounds, including those structurally similar to this compound. These methods contribute to the advancement of synthetic chemistry and the creation of novel compounds (Popova et al., 2017).

Properties

IUPAC Name

5',6'-dimethoxyspiro[1,3-oxazolidine-5,3'-1H-indole]-2,2',4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-18-7-3-5-6(4-8(7)19-2)13-9(15)12(5)10(16)14-11(17)20-12/h3-4H,1-2H3,(H,13,15)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGJCPGRNJTBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Reactant of Route 2
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Reactant of Route 3
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Reactant of Route 4
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5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Reactant of Route 5
Reactant of Route 5
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Reactant of Route 6
Reactant of Route 6
5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione

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